molecular formula C14H8N2O2S B2669476 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 88735-45-9

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2669476
CAS No.: 88735-45-9
M. Wt: 268.29
InChI Key: WNOYVVGSHNVEQK-UHFFFAOYSA-N
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Description

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a chromene and thiazole moiety Chromenes are known for their diverse biological activities, while thiazoles are recognized for their presence in various biologically active molecules

Scientific Research Applications

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Future Directions

The future directions in the research of similar compounds involve their potential applications in various fields. For example, coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the condensation of substituted 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole. This reaction can be carried out under microwave irradiation or classical heating, with microwave irradiation offering the advantage of reduced reaction time and increased yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxochromen-3-yl)benzothiazolium bromide
  • 2-(4-Oxochromen-3-yl)benzoxazolium bromide

Comparison

Compared to similar compounds, 2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both chromene and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOYVVGSHNVEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327612
Record name 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88735-45-9
Record name 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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